3-Phenyl-butyryl chloride, also known as 3-phenylbutanoyl chloride, is an organic compound with the molecular formula and a molecular weight of 182.64 g/mol. It appears as a colorless to pale yellow liquid and is primarily utilized as an intermediate in organic synthesis. The compound features a phenyl group attached to a butanoyl chain, which contributes to its distinctive reactivity and selectivity in
These reactions are fundamental for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
While specific biological activities of 3-Phenyl-butyryl chloride have not been extensively documented, its structure suggests potential interactions with biological systems. Compounds with similar structures often exhibit bioactive properties, making this compound a candidate for further investigation in medicinal chemistry. Its reactivity as an acylating agent may allow it to interact with biological molecules, potentially leading to therapeutic applications.
The synthesis of 3-Phenyl-butyryl chloride can be achieved through several methods:
These methods highlight the compound's accessibility for research and industrial applications.
3-Phenyl-butyryl chloride has diverse applications in various fields:
3-Phenyl-butyryl chloride can be compared with several similar compounds based on their structural and functional characteristics:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Benzoyl Chloride | Aromatic ring with carbonyl group | Commonly used in acylation but lacks the butanoyl chain |
Acetyl Chloride | Simple acetyl group | More reactive due to smaller steric hindrance |
4-Phenylbutyric Acid | Similar but contains a carboxylic acid | Exhibits different reactivity due to acidic nature |
These comparisons underline the unique aspects of 3-Phenyl-butyryl chloride, particularly its specific structure that combines a phenyl group with a butanoyl chain, granting it distinct reactivity patterns not found in simpler acyl chlorides.